molecular formula C11H20N2O2 B14678231 Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 36443-65-9

Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

Cat. No.: B14678231
CAS No.: 36443-65-9
M. Wt: 212.29 g/mol
InChI Key: RFDSHFWVUOCHRM-UHFFFAOYSA-N
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Description

The compound Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a salt formed between acetic acid and 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (DBU), a bicyclic amidine superbase (CAS 6674-22-2) .

Properties

CAS No.

36443-65-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine

InChI

InChI=1S/C9H16N2.C2H4O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2(3)4/h1-8H2;1H3,(H,3,4)

InChI Key

RFDSHFWVUOCHRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC2=NCCCN2CC1

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Using SiO₂/Fe₃O₄@Graphene Oxide Catalyst

This green synthesis approach employs a magnetically recoverable SiO₂/Fe₃O₄@Graphene Oxide nanocomposite to catalyze a one-pot reaction between isatoic anhydrides, α-haloketones, electron-deficient acetylenic compounds, and guanidine in aqueous media. The pyrimidoazepine core forms via sequential nucleophilic additions and cyclization.

Procedure :

  • Reactants : Isatoic anhydride (2 mmol), α-haloketone (2 mmol), acetylenic compound (2 mmol), guanidine (2 mmol).
  • Catalyst : SiO₂/Fe₃O₄@Graphene Oxide (20 mg).
  • Conditions : Stirring at ambient temperature for 3 hours.
  • Workup : Catalyst removed via external magnet; product purified via ethanol wash.
  • Yield : 83–88% (Table 1).

Advantages :

  • Environmentally benign (aqueous solvent, recyclable catalyst).
  • High atom economy and scalability.

Base-Mediated Cyclization with 1,8-Diazabicyclo[5.4.0]Undec-7-Ene (DBU)

DBU facilitates deprotonation and intramolecular cyclization of precursors such as ethyl 3-(4-amino-2-methanesulfanylpyrimidin-5-yl)acrylate. Acetic acid is introduced during workup to protonate the bicyclic amine, forming the final acetate salt.

Procedure :

  • Reactants : Ethyl 3-(4-amino-2-methanesulfanylpyrimidin-5-yl)acrylate (1.53 mmol), DBU (1.0 mmol).
  • Conditions : Reflux in N,N-diisopropylethylamine for 3 hours.
  • Workup : Chromatography (ethyl acetate), followed by acetic acid treatment.
  • Yield : 45%.

Mechanistic Insight :
DBU acts as a non-nucleophilic base, promoting enolate formation and subsequent cyclization. The methanesulfanyl group stabilizes intermediates via electron withdrawal.

Catalytic Hydrogenation of Pyrimidoazepine Precursors

Asymmetric hydrogenation of hexahydropyrimidoazepine intermediates using palladium catalysts enables stereocontrol. For example, a patent describes hydrogenating 10-oxo derivatives under high pressure to yield chiral amines, which are then treated with acetic acid.

Procedure :

  • Reactant : 10-Oxo-hexahydropyrimidoazepine (1.0 mmol).
  • Catalyst : Pd/C (10% w/w), H₂ (50 psi).
  • Conditions : 25°C, 12 hours in methanol.
  • Workup : Filtration, acidification with glacial acetic acid.
  • Yield : 72%.

Key Factor :

  • Chiral auxiliaries (e.g., di-p-toluoyl-D-tartaric acid) ensure enantiomeric excess >98%.

Silyl-Aza-Prins Cyclization

This method constructs the azepine ring via silyl-directed cyclization of allylsilyl amines. FeBr₃ or InCl₃ catalyzes the reaction, yielding trans-azepanes, which are further functionalized.

Procedure :

  • Reactant : Allylsilyl amine (1.0 mmol).
  • Catalyst : FeBr₃ (0.1 equiv).
  • Conditions : 0°C, dichloromethane, 2 hours.
  • Workup : Peterson elimination, acetic acid quench.
  • Yield : 90%.

Stereochemical Outcome :

  • Trans-selectivity arises from chair-like transition states during cyclopropane rearrangement.

One-Pot Enamine Formation and Cyclocondensation

A tandem enamine formation and cyclocondensation strategy synthesizes the pyrimidoazepine core. For example, ketones react with morpholine to form enamines, which undergo acylation and cyclization with 2-cyanoacetamide.

Procedure :

  • Reactants : Cyclopentanone (1a), morpholine, 2-cyanoacetamide.
  • Conditions : Diethylamine, benzene, reflux (6 hours).
  • Workup : Recrystallization (ethanol).
  • Yield : 78%.

Application :

  • Adaptable to diverse ketones (e.g., cyclohexanone, tetrahydro-4H-pyran-4-one).

Comparative Analysis of Methods

Method Catalyst/Base Yield Conditions Advantages
Multicomponent Reaction SiO₂/Fe₃O₄@Graphene Oxide 83–88% Aqueous, ambient Eco-friendly, high yield
DBU-Mediated Cyclization 1,8-Diazabicycloundecene 45% Reflux Rapid, minimal byproducts
Catalytic Hydrogenation Pd/C 72% H₂ pressure Stereocontrol, scalable
Silyl-Aza-Prins FeBr₃ 90% 0°C, CH₂Cl₂ High diastereoselectivity
One-Pot Enamine Diethylamine 78% Reflux, benzene Versatile substrate scope

Chemical Reactions Analysis

Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of octahydropyrimido compounds exhibit significant antimicrobial properties. For instance, research indicates that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antidepressant and Anxiolytic Effects
    • The compound has been explored for its potential use in treating mood disorders. A study published in Synthetic Communications highlighted the synthesis of related pyrimido compounds that showed promise in preclinical models for anxiety and depression .
  • Cancer Research
    • Preliminary investigations suggest that acetic acid derivatives may have cytotoxic effects on cancer cell lines. Specific studies have reported that these compounds can induce apoptosis in various cancer cell types .

Agricultural Applications

  • Pesticidal Properties
    • Research has indicated that octahydropyrimido compounds can serve as effective pesticides. Their application has been associated with reduced pest populations in crop fields without significant toxicity to beneficial insects .
  • Herbicide Development
    • The structural characteristics of acetic acid; 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine make it a candidate for developing new herbicides that target specific weed species while minimizing environmental impact .

Materials Science Applications

  • Polymer Synthesis
    • The compound's ability to form stable complexes has led to its investigation in polymer chemistry. It can be utilized as a monomer or additive to enhance the properties of polymers used in coatings and adhesives .
  • Nanomaterials
    • Recent studies have explored the use of this compound in synthesizing nanomaterials with unique electrical and optical properties. These materials have potential applications in electronics and photonics .

Case Studies

StudyApplicationFindings
Ying et al., 2012AntimicrobialDemonstrated significant inhibition against Staphylococcus aureus and E. coli
Research on PesticidesAgricultural UseEffective against common pests with low toxicity to non-target species
Polymer Chemistry StudyMaterial ScienceEnhanced mechanical properties of polymer composites

Mechanism of Action

The mechanism of action of acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • DBU-Acetic Acid Salts : Superior to formate salts in thermal stability, making them suitable for high-temperature reactions .
  • Competitive Catalysis : TBD outperforms DBU in CO₂ fixation under mild conditions, but DBU’s versatility in ionic liquids and pharmaceutical synthesis ensures broader applicability .
  • Safety : DBU requires careful handling due to its corrosive nature, while DBN poses fewer storage challenges .

Biological Activity

Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound with notable biological activity and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 36443-65-9
  • IUPAC Name : this compound

This compound belongs to the class of heterocyclic compounds known as pyrimidoazepines. Its unique bicyclic structure contributes to its diverse chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor binding through specific interactions with biomolecules. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Promoting programmed cell death in malignancies such as breast and colon cancer .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways associated with neuroinflammation and cell survival.

Data Table: Biological Activities Summary

Biological ActivityEffectMechanism
AntimicrobialInhibitory effect on bacterial strainsDisruption of cell wall synthesis
AnticancerInhibition of cancer cell proliferationCell cycle arrest and apoptosis induction
NeuroprotectiveProtection against oxidative stressModulation of neuroinflammatory pathways

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against common pathogens. Results indicated a significant reduction in bacterial growth rates compared to control groups.

Case Study 2: Cancer Cell Line Analysis

In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Basic: What are the optimal synthetic routes for preparing acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine?

Methodological Answer:
The compound can be synthesized via acid-base salt formation. For analogous structures (e.g., formic acid salts of bicyclic amines like DBU), refluxing the parent amine (2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine) with glacial acetic acid in anhydrous ethanol under nitrogen yields the salt. Purification involves vacuum distillation to remove solvents, followed by recrystallization in ethyl acetate. Monitor pH during neutralization to ensure stoichiometric equivalence (1:1 molar ratio of acetic acid to amine). Structural confirmation requires NMR (¹H/¹³C) and FTIR to verify protonation sites and hydrogen bonding .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in catalytic applications?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model the compound’s electronic structure, proton affinity, and transition states in reactions. For example:

  • Basicity Prediction: Calculate the pKa of the amine group to assess its efficacy as a non-nucleophilic base.
  • Reaction Pathways: Use quantum chemical reaction path searches (e.g., NEB method) to simulate interactions with substrates like esters or carbonyl compounds. Cross-validate with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies between computed and observed reaction rates .

Table 1: Key Computational Parameters for Reactivity Analysis

ParameterValue/MethodReference
Basis Set6-311++G**
Solvent ModelPCM (Polarizable Continuum Model)
Transition State ScanNudged Elastic Band (NEB)

Basic: What spectroscopic techniques are most effective for confirming the bicyclic structure and protonation state?

Methodological Answer:

  • ¹H/¹³C NMR: Identify resonance splitting from the bicyclic framework (e.g., upfield shifts for methylene protons adjacent to nitrogen). Compare with the free amine to confirm acetic acid protonation.
  • FTIR: Look for N-H stretching (2500–2700 cm⁻¹) and carboxylate C=O stretches (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198.26212) and fragmentation patterns using ESI+ mode .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

  • Controlled Variables: Standardize solvent polarity, temperature, and substrate concentration. For example, discrepancies in base strength may arise from water content in solvents.
  • Error Analysis: Apply statistical tools (e.g., ANOVA) to differentiate systematic vs. random errors. Use calibration curves (e.g., UV-Vis for reaction monitoring) to reduce instrumental bias.
  • Replicate Experiments: Cross-validate with independent synthetic batches and alternative catalysts (e.g., DBU vs. MTBD) to isolate structure-activity relationships .

Experimental Design: How to optimize reaction conditions using Design of Experiments (DoE)?

Methodological Answer:

  • Screening: Use a fractional factorial design to test variables (temperature, molar ratio, solvent) with a minimal number of experiments.
  • Response Surface Methodology (RSM): Apply Central Composite Design (CCD) to model nonlinear relationships. For example, optimize yield (%) as a function of acetic acid concentration (0.8–1.2 equiv) and reaction time (2–8 hours).
  • Validation: Confirm predicted optima with three independent replicates to ensure robustness .

Table 2: Example DoE Parameters for Reaction Optimization

FactorLow LevelHigh Level
Acetic Acid (equiv)0.81.2
Temperature (°C)60100
Reaction Time (h)28

Advanced: How to analyze complex reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack).
  • In Situ Monitoring: Use Raman spectroscopy or stopped-flow UV-Vis to track intermediate formation.
  • Computational Hybrid Methods: Combine DFT with machine learning (e.g., neural networks) to predict side reactions, such as ring-opening under acidic conditions .

Basic: What methods assess the compound’s thermal stability for storage and handling?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss (%) between 25–300°C to determine decomposition thresholds.
  • Differential Scanning Calorimetry (DSC): Identify endothermic/exothermic events (e.g., melting point, degradation).
  • Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: What software tools are suitable for simulating its interactions in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Use GROMACS or AMBER to model lipid bilayer penetration (e.g., for drug delivery studies).
  • Docking Simulations: AutoDock Vina or Schrödinger Suite can predict binding affinities to enzyme active sites (e.g., acetylcholinesterase).
  • Cheminformatics: KNIME or RDKit workflows enable QSAR modeling for toxicity prediction .

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